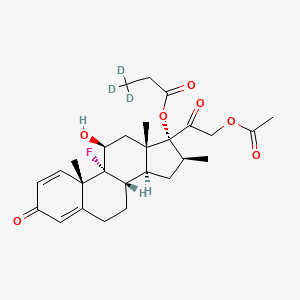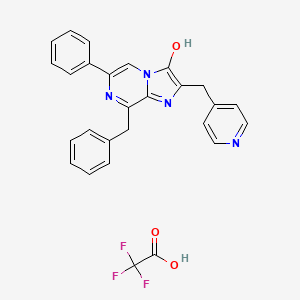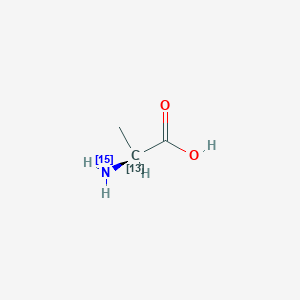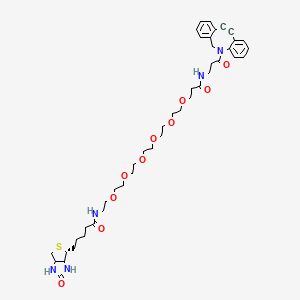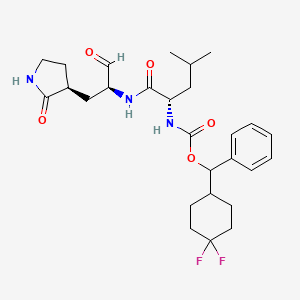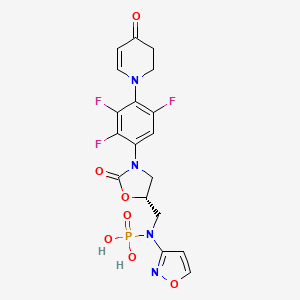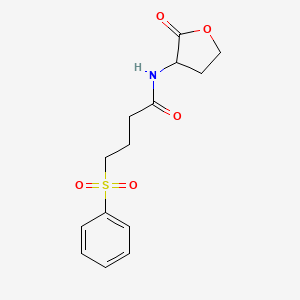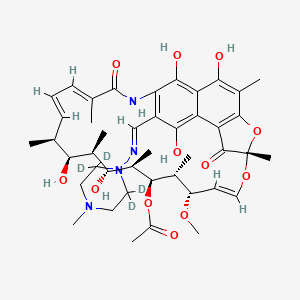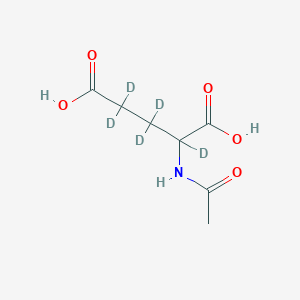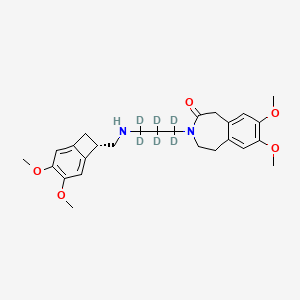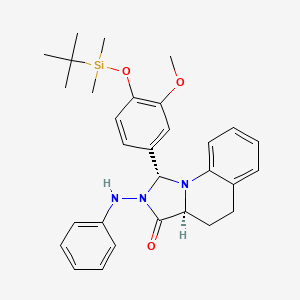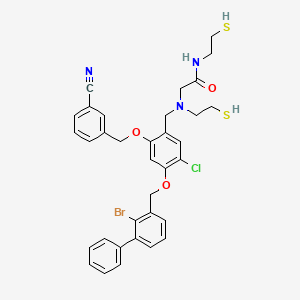
N2S2-Cbmbc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2S2-Cbmbc, also known as N2S2 bromo-benzyl ether derivative, is a chemical compound that acts as a ligand. It is used in the formation of 99m Technetium-labelled complexes, which can be applied as imaging agents for detecting PD-L1 expression in tumors. This compound allows for real-time, comprehensive, and convenient detection of PD-L1 levels, overcoming the limitations of traditional immunohistochemical methods .
Méthodes De Préparation
The preparation of N2S2-Cbmbc involves the synthesis of the N2S2 bromo-benzyl ether derivative. The synthetic route typically includes the reaction of bromo-benzyl ether with N2S2 ligands under specific conditions to form the desired compound. The reaction conditions involve controlled temperature and pressure to ensure the formation of the complex. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Analyse Des Réactions Chimiques
N2S2-Cbmbc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The bromo-benzyl ether group can undergo substitution reactions with nucleophiles to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N2S2-Cbmbc has several scientific research applications, including:
Chemistry: Used as a ligand in the formation of metal complexes for various chemical analyses.
Biology: Applied in the detection of PD-L1 expression in biological samples, aiding in cancer research.
Medicine: Utilized as an imaging agent for tumor detection, providing real-time data on PD-L1 levels.
Industry: Employed in the development of diagnostic tools and imaging agents for medical applications
Mécanisme D'action
The mechanism of action of N2S2-Cbmbc involves its role as a ligand in the formation of 99m Technetium-labelled complexes. These complexes bind to PD-L1 proteins expressed on tumor cells, allowing for the detection of PD-L1 levels through imaging techniques. The molecular targets include PD-L1 proteins, and the pathways involved are related to the immune response and tumor detection .
Comparaison Avec Des Composés Similaires
N2S2-Cbmbc is unique due to its ability to form 99m Technetium-labelled complexes for imaging purposes. Similar compounds include other N2S2 derivatives and bromo-benzyl ether derivatives, which may have different applications and properties. The uniqueness of this compound lies in its specific use for PD-L1 detection and imaging .
Similar compounds include:
- N2S2 bromo-benzyl ether derivatives
- Other N2S2 ligands
- Bromo-benzyl ether derivatives
Propriétés
Formule moléculaire |
C34H33BrClN3O3S2 |
|---|---|
Poids moléculaire |
711.1 g/mol |
Nom IUPAC |
2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(3-cyanophenyl)methoxy]phenyl]methyl-(2-sulfanylethyl)amino]-N-(2-sulfanylethyl)acetamide |
InChI |
InChI=1S/C34H33BrClN3O3S2/c35-34-27(10-5-11-29(34)26-8-2-1-3-9-26)23-42-32-18-31(41-22-25-7-4-6-24(16-25)19-37)28(17-30(32)36)20-39(13-15-44)21-33(40)38-12-14-43/h1-11,16-18,43-44H,12-15,20-23H2,(H,38,40) |
Clé InChI |
IYHXDWWOGKOFEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN(CCS)CC(=O)NCCS)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


